(1-Iodopentylidene)cyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Iodopentylidene)cyclopentane is an organic compound with the molecular formula C11H19I It is characterized by the presence of an iodine atom attached to a pentylidene group, which is further bonded to a cyclopentane ring
Vorbereitungsmethoden
The synthesis of (1-Iodopentylidene)cyclopentane typically involves the reaction of cyclopentane with an appropriate iodinating agent. One common method is the halogenation of cyclopentane using iodine in the presence of a catalyst. The reaction conditions often include:
Temperature: Moderate to high temperatures to facilitate the reaction.
Catalyst: A suitable catalyst such as a Lewis acid to promote the iodination process.
Solvent: An inert solvent like dichloromethane to dissolve the reactants and maintain the reaction medium.
Industrial production methods may involve more advanced techniques such as continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
(1-Iodopentylidene)cyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different substituted cyclopentane derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the iodine atom can yield cyclopentane derivatives with different functional groups.
Common reagents and conditions used in these reactions include:
Nucleophiles: Such as sodium azide or potassium cyanide for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major products formed from these reactions vary based on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
(1-Iodopentylidene)cyclopentane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (1-Iodopentylidene)cyclopentane exerts its effects depends on its interactions with molecular targets. The iodine atom can participate in various chemical reactions, influencing the reactivity and stability of the compound. The pathways involved may include:
Electrophilic Substitution: The iodine atom acts as an electrophile, facilitating substitution reactions.
Radical Mechanisms: The compound can undergo radical reactions, leading to the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
(1-Iodopentylidene)cyclopentane can be compared with other similar compounds, such as:
(1-Bromopentylidene)cyclopentane: Similar structure but with a bromine atom instead of iodine.
(1-Chloropentylidene)cyclopentane: Similar structure but with a chlorine atom instead of iodine.
(1-Fluoropentylidene)cyclopentane: Similar structure but with a fluorine atom instead of iodine.
Eigenschaften
CAS-Nummer |
94012-69-8 |
---|---|
Molekularformel |
C10H17I |
Molekulargewicht |
264.15 g/mol |
IUPAC-Name |
1-iodopentylidenecyclopentane |
InChI |
InChI=1S/C10H17I/c1-2-3-8-10(11)9-6-4-5-7-9/h2-8H2,1H3 |
InChI-Schlüssel |
AEHKBVXGFWLVAD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=C1CCCC1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.